REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:15]([cH:16]1)[C:14]13[CH:9]([CH:8]([CH2:7]2)[N:19]([CH3:20])[CH2:18][CH2:17]1)[CH:10]=[CH:11][C:12](=[O:21])[CH2:13]3.[CH3:22][CH2:23][OH:24]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:15]([cH:16]1)[C:14]13[CH:9]([CH:8]([CH2:7]2)[N:19]([CH3:20])[CH2:18][CH2:17]1)[CH2:10][CH2:11][C:12](=[O:21])[CH2:13]3
|
Name
|
COc1ccc2c(c1)C13CCN(C)C(C2)C1C=CC(=O)C3
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)C13CCN(C)C(C2)C1C=CC(=O)C3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C13CCN(C)C(C2)C1CCC(=O)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |